molecular formula C15H9BrCl2N2O2 B12479780 5-bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

5-bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B12479780
M. Wt: 400.1 g/mol
InChI Key: TXRKBJNXJSJATF-UHFFFAOYSA-N
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Description

5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and an isoindole-1,3-dione moiety. It is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under reflux conditions using solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to activate E3 ligase, which ubiquitinylates proteins for proteolysis . This process plays a crucial role in regulating protein levels within cells and can have significant therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to activate E3 ligase and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C15H9BrCl2N2O2

Molecular Weight

400.1 g/mol

IUPAC Name

5-bromo-2-[(3,4-dichloroanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H9BrCl2N2O2/c16-8-1-3-10-11(5-8)15(22)20(14(10)21)7-19-9-2-4-12(17)13(18)6-9/h1-6,19H,7H2

InChI Key

TXRKBJNXJSJATF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl)Cl

Origin of Product

United States

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